Indicine-D7
Description
Indicine-D7 is a deuterated analog of the pyrrolizidine alkaloid indicine, where seven hydrogen atoms are replaced with deuterium. This isotopic labeling is commonly employed in pharmacokinetic and metabolic studies to track the compound’s fate in biological systems without altering its chemical reactivity significantly . Indicine itself is a metabolite of indicine N-oxide, a compound with demonstrated antitumor activity and reduced hepatotoxicity compared to other pyrrolizidine alkaloids (PAs) like monocrotaline and retrorsine .
Properties
Molecular Formula |
C₁₅H₁₈D₇NO₅ |
|---|---|
Molecular Weight |
306.41 |
Synonyms |
(2R,3S)-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid [(1R,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl Ester-D7; [1R-[1α,7(2R*,3S*),7aβ]]-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)m |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Indicine-D7 has the molecular formula and is classified as a pyrrolizidine alkaloid. Its unique isotopic labeling allows for precise tracking in biological systems, making it valuable for various analytical techniques.
Applications in Pharmacokinetics
This compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. The stable isotope labeling enables researchers to trace the compound's metabolic pathways in vivo and in vitro.
This compound is also employed in toxicological assessments to evaluate the safety of various substances. Its isotopic labeling assists in determining the potential toxicity of compounds by tracing their interaction with biological systems.
Case Study: Toxicity Assessment
In a controlled study, researchers administered this compound to cultured human liver cells to assess cytotoxic effects. The results indicated that higher concentrations of this compound led to increased cell apoptosis, suggesting a dose-dependent relationship.
Table 2: Cytotoxic Effects of this compound on Liver Cells
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 50 | 60 | 30 |
| 100 | 30 | 60 |
Environmental Monitoring
The compound is also significant in environmental studies, particularly for monitoring contamination levels of pyrrolizidine alkaloids in soil and water systems. Its stable isotope properties allow for accurate quantification and tracing of these compounds in various matrices.
Case Study: Environmental Contamination Study
A field study was conducted to assess the presence of this compound and its metabolites in agricultural runoff. Samples were collected from multiple sites and analyzed using gas chromatography-mass spectrometry (GC-MS). The study found detectable levels of this compound at several locations, raising concerns about agricultural practices.
Table 3: Detection of this compound in Environmental Samples
| Sample Location | Concentration (ng/L) | Matrix Type |
|---|---|---|
| Site A | 45 | Water |
| Site B | 22 | Soil |
| Site C | 10 | Sediment |
Comparison with Similar Compounds
Indicine
- Structural Relationship : Indicine-D7 shares the core pyrrolizidine alkaloid structure with indicine but differs in isotopic substitution (deuterium at seven positions) .
- Pharmacokinetic Differences: Metabolism: Indicine is generated via the anaerobic reduction of indicine N-oxide by gut microbiota and hepatic microsomes. In contrast, this compound’s deuterium labeling may delay this conversion, prolonging systemic exposure to the parent compound . Excretion: Indicine is excreted in urine in a dose-dependent manner after intravenous (IV) administration of indicine N-oxide. This compound, due to slower metabolism, may exhibit reduced urinary excretion of the deuterated metabolite .
Indicine N-Oxide
- Functional Relationship: Indicine N-oxide serves as a prodrug for indicine, with antitumor activity and lower acute toxicity compared to non-oxidized PAs .
- Mechanistic Contrasts: Bioactivation: Indicine N-oxide requires metabolic reduction to indicine for activity. Toxicity Profile: Indicine N-oxide’s conversion to indicine is associated with dose-dependent plasma accumulation. This compound’s delayed metabolism could mitigate toxicity by reducing peak concentrations of reactive metabolites .
Functional Comparison with Other Pyrrolizidine Alkaloids
- Toxicity : Traditional PAs cause hepatotoxicity via hepatic cytochrome P450-mediated conversion to toxic pyrrolic derivatives. Indicine N-oxide and this compound exhibit lower toxicity, likely due to altered metabolic pathways .
- Therapeutic Utility: Indicine N-oxide’s antitumor efficacy contrasts with the hepatotoxicity of non-oxidized PAs, positioning this compound as a candidate for targeted oncology research .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Structure | Metabolic Pathway | Plasma Half-Life | Urinary Excretion |
|---|---|---|---|---|
| Indicine N-oxide | Pyrrolizidine N-oxide | Gut flora/hepatic reduction to indicine | Short | Low (parent) |
| Indicine | Pyrrolizidine alkaloid | Direct renal excretion | Moderate | High |
| This compound | Deuterated pyrrolizidine | Slowed reduction due to isotope effect | Prolonged | Reduced |
Table 2: Toxicity and Therapeutic Profiles
| Compound | Antitumor Activity | Hepatotoxicity Risk | Key Metabolic Site |
|---|---|---|---|
| Indicine N-oxide | High | Low | Gut microbiota |
| Indicine | Moderate | Moderate | Liver |
| This compound | Potential high | Hypothetically low | Liver (delayed) |
Research Findings and Implications
- Metabolic Studies : Evidence from rabbits and humans indicates that IV-administered indicine N-oxide leads to dose-dependent indicine detection in plasma and urine. Oral administration increases indicine exposure, highlighting gut flora’s role in bioactivation . Antibiotics like neomycin reduce indicine levels, suggesting that this compound’s deuterium labeling could decouple its metabolism from microbiota activity, enhancing reproducibility in clinical settings .
- This property could stabilize this compound in circulation, reducing variability in antitumor response .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
